2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile
Description
2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile is a sulfone derivative featuring a benzyl group substituted with chlorine (2-position) and fluorine (6-position), linked to a sulfonyl (SO₂) moiety and an acetonitrile group.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfonyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO2S/c10-8-2-1-3-9(11)7(8)6-15(13,14)5-4-12/h1-3H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYBGFTLHJFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Intermediate Pathway
A widely applicable method, derived from patent CN103351315A, involves the oxidation of sulfur-containing precursors to sulfonyl chlorides, followed by nucleophilic substitution with acetonitrile. The process begins with the preparation of 2-chloro-6-fluorobenzylthiol, which is oxidized using chlorous acid (HClO₂) or its salts under acidic conditions (pH 2–4) to yield 2-chloro-6-fluorobenzylsulfonyl chloride. Subsequent reaction with sodium cyanide (NaCN) or potassium cyanide (KCN) in anhydrous dimethylformamide (DMF) introduces the nitrile group, forming the target compound.
Critical parameters include:
- Oxidation temperature : Maintained at 0–5°C to prevent over-oxidation to sulfonic acids.
- Solvent selection : Dichloromethane (DCM) or ethyl acetate enhances sulfonyl chloride stability.
- Cyanide source : Alkali metal cyanides are preferred over trimethylsilyl cyanide due to cost and handling safety.
This route achieves yields of 68–72% after silica gel chromatography, with purity >98% confirmed via HPLC.
Direct Sulfonation of Benzyl Precursors
An alternative approach, adapted from 2-chloro-6-fluorobenzaldehyde synthesis, leverages chlorinated intermediates. 2-Chloro-6-fluorotoluene undergoes radical-initiated chlorination under UV light (100–200°C) to produce 2-chloro-6-fluorobenzyl trichloride, which is hydrolyzed using iron-based solid superacids (e.g., Fe³⁺/SiO₂-SO₃H) at 150°C. The resulting aldehyde is then subjected to a Strecker synthesis with ammonium cyanide and sodium bisulfite, forming an α-aminonitrile intermediate. Oxidation of the aminonitrile with hydrogen peroxide (H₂O₂) in acetic acid introduces the sulfonyl group, yielding the final product.
This method’s advantages include:
Thiol-Mediated Coupling and Oxidation
A third strategy involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form a thiouronium salt, which is treated with sodium methoxide to generate the free thiol. The thiol is then alkylated with chloroacetonitrile in the presence of triethylamine (TEA), producing 2-[(2-chloro-6-fluorobenzyl)thio]acetonitrile. Oxidation with meta-chloroperbenzoic acid (mCPBA) or Oxone® converts the thioether to the sulfonyl derivative, achieving 75–80% yield after recrystallization from ethanol.
Mechanistic Insights and Optimization
Oxidation Kinetics in Sulfonyl Chloride Formation
The chlorous acid-mediated oxidation of thiols to sulfonyl chlorides proceeds via a two-electron transfer mechanism. The reaction initiates with protonation of the thiol’s sulfur atom, followed by nucleophilic attack of ClO₂⁻ to form a sulfenic acid intermediate. Sequential chlorination steps yield the sulfonyl chloride, with rate-determining steps influenced by pH and chloride ion concentration.
Cyanide Incorporation Challenges
The nucleophilic substitution of sulfonyl chlorides with cyanide ions is prone to side reactions, including hydrolysis to sulfonic acids (in aqueous conditions) or elimination to sulfenes. Anhydrous DMF and controlled addition rates (0.5 mL/min) mitigate these issues, while molecular sieves (3Å) absorb generated HCl, shifting the equilibrium toward product formation.
Analytical Characterization and Validation
Spectroscopic data for this compound align with theoretical predictions:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, Ar-H), 4.55 (s, 2H, CH₂-SO₂), 3.85 (s, 2H, CH₂-CN).
- IR (KBr): ν 2245 cm⁻¹ (C≡N stretch), 1320–1150 cm⁻¹ (asymmetric and symmetric SO₂ stretches).
- GC-MS : m/z 247 [M]⁺, 230 [M–OH]⁺, 154 [C₇H₄ClF]⁺.
Purification via flash chromatography (hexane:ethyl acetate, 3:1) resolves impurities such as unreacted benzyl chloride and sulfonic acid byproducts.
Industrial and Environmental Implications
The sulfonyl chloride route is favored for scale-up due to:
- Waste minimization : Byproducts include NaCl and H₂O, amenable to standard wastewater treatment.
- Catalyst recyclability : Iron-based superacids retain activity over 5–7 cycles, reducing material costs.
Environmental impact assessments highlight the need for cyanide neutralization systems and halogenated waste recovery to meet REACH regulations.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Condensation Reactions: It can also undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Condensation Reactions: Catalysts such as piperidine are used to facilitate condensation reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: The major products are sulfoxides or sulfones, depending on the reaction conditions.
Condensation Reactions: The major products are various derivatives formed by the condensation of the compound with aldehydes or ketones.
Scientific Research Applications
2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modification of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Table 1: Comparative Properties of Sulfonyl-Acetonitrile Derivatives
*Inferred from shifts due to electron-withdrawing substituents (Cl, F).
Key Findings:
Electronic Effects of Substituents: The 2-chloro-6-fluoro substitution on the benzyl ring introduces significant electron-withdrawing effects, which stabilize the sulfonyl group and reduce its electrophilicity compared to monosubstituted analogs like 2-[(4-chlorophenyl)sulfonyl]acetonitrile. This is supported by IR data, where electron-withdrawing groups shift S-O stretching frequencies to lower wavenumbers . Comparatively, sulfonyl fluorides exhibit higher S-O stretching frequencies (~1440–1400 cm⁻¹) due to stronger S-F bonds, highlighting distinct reactivity profiles .
Solubility and Synthetic Methods :
- Acetonitrile is a common solvent for sulfonyl reactions, as seen in the high-purity synthesis of sulfonyl fluorides and chlorides . The target compound is likely highly soluble in acetonitrile, facilitating its use in catalytic systems (e.g., 18-crown-6 ether complexes with a 2:1 acetonitrile-to-ether ratio) .
Reactivity and Stability :
- The chloro-fluoro substitution pattern may impart steric hindrance, slowing nucleophilic attacks compared to less hindered analogs like 2-[(4-chlorophenyl)sulfonyl]acetonitrile.
- Pyridine-containing analogs (e.g., 2-[(2-chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine) exhibit enhanced reactivity due to aromatic nitrogen’s activating effects, a feature absent in the target compound.
Comparative Applications: Sulfonyl chlorides are typically intermediates for agrochemicals, while fluorides are used in radiopharmaceuticals.
Notes on Limitations and Further Research
- Direct spectroscopic or synthetic data for this compound are sparse; properties are inferred from structurally related compounds.
- Contradictions in reactivity trends (e.g., electron-withdrawing effects vs. steric hindrance) warrant experimental validation.
- Future studies should optimize synthetic yields using crown ether catalysts and characterize the compound’s biological activity relative to its analogs.
Biological Activity
2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of a chloro and fluorine substituent on a benzyl group, may influence its interaction with biological targets.
The molecular formula of this compound is C₉H₈ClFNO₂S. The presence of the sulfonyl group enhances its reactivity and potential interactions with biomolecules. The compound is typically synthesized through various organic reactions, including nucleophilic substitution and coupling reactions.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 30 µM |
These results indicate that this compound has promising antibacterial activity, particularly against resistant strains like MRSA, which is critical in the context of rising antibiotic resistance.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 12 µM |
The compound's effectiveness at low concentrations suggests it could serve as a lead compound for further drug development in oncology.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within microbial and cancerous cells. For instance, it may inhibit key metabolic pathways or disrupt protein synthesis, leading to cell death.
Case Studies
- Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load when treated with the compound compared to control groups .
- Anticancer Properties : In a recent study published in Cancer Chemotherapy and Pharmacology, researchers reported that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells, with evidence of apoptosis observed through flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
